molecular formula C20H15N5O3 B13368642 3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B13368642
M. Wt: 373.4 g/mol
InChI Key: ZKGZRPIPOOHSHQ-UHFFFAOYSA-N
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Description

3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzotriazole moiety, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of 3-methylbenzoic acid to form 3-methyl-5-nitrobenzoic acid. This intermediate is then coupled with 2-phenyl-2H-1,2,3-benzotriazole-5-amine under appropriate conditions to yield the final product. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methyl-5-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By binding to the active site of these enzymes, the compound prevents the unwinding of DNA, thereby inhibiting cancer cell proliferation . Additionally, its benzotriazole moiety can interact with metal ions, making it useful in materials science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups with the benzotriazole moiety provides a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C20H15N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-methyl-5-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C20H15N5O3/c1-13-9-14(11-17(10-13)25(27)28)20(26)21-15-7-8-18-19(12-15)23-24(22-18)16-5-3-2-4-6-16/h2-12H,1H3,(H,21,26)

InChI Key

ZKGZRPIPOOHSHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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